molecular formula C11H9ClN2O B12435079 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile

Katalognummer: B12435079
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: LXDBJMJXWIMMLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a chemical compound that features a pyrrolidinone ring attached to a benzonitrile moiety with a chlorine substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 3-chloro-4-aminobenzonitrile with 2-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets. For instance, as a potential SARM, it binds to androgen receptors, modulating their activity. The pyrrolidinone ring and benzonitrile moiety contribute to its binding affinity and selectivity. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-oxopyrrolidin-1-yl)benzonitrile: Lacks the chlorine substituent but shares the pyrrolidinone and benzonitrile structure.

    3-Chloro-4-(2-aminopyrrolidin-1-YL)benzonitrile: A reduced form with an amine group instead of the nitrile.

    2-(2-oxopyrrolidin-1-yl)acetamides: Similar pyrrolidinone structure but with different substituents.

Uniqueness

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where such characteristics are desired .

Eigenschaften

Molekularformel

C11H9ClN2O

Molekulargewicht

220.65 g/mol

IUPAC-Name

3-chloro-4-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9ClN2O/c12-9-6-8(7-13)3-4-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI-Schlüssel

LXDBJMJXWIMMLY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.